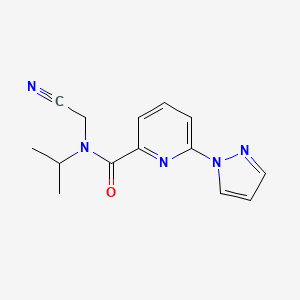

N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide

Beschreibung

N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide is a pyridine-based carboxamide derivative characterized by a pyrazole substituent at the pyridine ring’s 6-position and a carboxamide group at the 2-position. The amide nitrogen is substituted with a cyanomethyl (-CH2CN) and isopropyl (-CH(CH3)2) group. The cyanomethyl group may enhance electronegativity and hydrogen-bonding capacity, while the isopropyl substituent could influence lipophilicity and steric interactions.

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-11(2)18(10-7-15)14(20)12-5-3-6-13(17-12)19-9-4-8-16-19/h3-6,8-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWRFVIKCAOSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#N)C(=O)C1=NC(=CC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide, with the CAS number 1436355-63-3, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₅N₅O

- Molecular Weight : 269.30 g/mol

- Structure : The compound features a pyrazole ring and a pyridine carboxamide structure, which are known to influence its biological activity.

The biological activity of N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

1. Anticancer Activity

Recent studies indicate that compounds within the pyrazole family, including N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide, exhibit anticancer properties by targeting kinases involved in tumor growth. For instance, similar pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

2. Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide has also been evaluated for its antimicrobial effects. Preliminary tests indicate activity against certain bacterial strains, although further studies are needed to establish its efficacy and mechanism.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the anticancer potential of similar pyrazole derivatives. The results showed that compounds with structural similarities to N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide inhibited the growth of human cancer cell lines with IC50 values in the micromolar range .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers found that compounds containing the pyrazole moiety significantly reduced inflammation markers in animal models of arthritis . This suggests that N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide may have similar therapeutic applications.

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound 6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide (J9C, ) serves as a relevant structural analogue. Below is a comparative analysis:

Research Findings and Limitations

- J9C: Documented in 2022, its structure-activity relationship (SAR) highlights the pyrimidine-amino group as critical for inhibiting tyrosine kinases (e.g., EGFR) with IC50 values in the nanomolar range .

- Target Compound: Limited experimental data are available. Inferred SAR suggests the cyanomethyl group could enhance binding to cysteine-rich domains (e.g., in caspases) via covalent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.